N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-20-10-6-5-9(8-12(10)21-2)14-17-18-15(23-14)16-13(19)11-4-3-7-22-11/h3-8H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPIVJBOVWEWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
General Retrosynthetic Strategy
The target molecule is constructed through a three-stage process:
- Synthesis of 3,4-dimethoxyphenylacetic acid hydrazide
- Cyclocondensation to form the 1,3,4-oxadiazole core
- Amide coupling with furan-2-carboxylic acid
Key intermediates and reagents are summarized in Table 1.
Table 1: Key Reagents for Synthesis
Detailed Synthetic Procedure
Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
Hydrazide Formation :
3,4-Dimethoxyphenylacetic acid (1.0 equiv) reacts with excess hydrazine hydrate (3.0 equiv) in ethanol under reflux for 6 hours, yielding 3,4-dimethoxyphenylacetohydrazide.Oxadiazole Cyclization :
The hydrazide intermediate undergoes cyclization using POCl₃ (3.0 equiv) in anhydrous dichloromethane at 0–5°C. The reaction mixture is stirred for 4 hours at room temperature, followed by quenching with ice-cold water.Critical Parameters :
- POCl₃ stoichiometry <2.5 equiv leads to incomplete cyclization
- Reaction temperatures >25°C promote side-product formation
Amide Bond Formation
The oxadiazol-2-amine intermediate (1.0 equiv) is coupled with furan-2-carbonyl chloride (1.2 equiv) using HATU (0.3 equiv) and N,N-diisopropylethylamine (2.0 equiv) in dichloromethane. After 5 hours of stirring, the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Reaction Optimization Studies
Catalytic System Comparison
Table 2: Coupling Reagent Efficiency
| Reagent | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| HATU | 82 | 98.5 | 5 |
| EDC/HOBt | 67 | 95.2 | 8 |
| DCC | 58 | 91.8 | 12 |
Data adapted from demonstrates HATU’s superiority in amide bond formation, attributable to its enhanced activation of carboxylic acid partners.
Solvent Effects on Cyclization
Table 3: Solvent Impact on Oxadiazole Formation
| Solvent | Dielectric Constant (ε) | Yield (%) | Byproducts Detected |
|---|---|---|---|
| Dichloromethane | 8.93 | 85 | None |
| Tetrahydrofuran | 7.58 | 72 | Oxadiazolone (8%) |
| Acetonitrile | 37.5 | 68 | Hydrazone (12%) |
Polar aprotic solvents like dichloromethane provide optimal balance between reagent solubility and reaction control.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 7.82 (d, J = 3.2 Hz, 1H, furan H-3)
- δ 7.12 (d, J = 8.4 Hz, 1H, aromatic H-5)
- δ 6.94 (s, 1H, aromatic H-2)
- δ 3.89 (s, 3H, OCH₃)
- δ 3.85 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃):
- δ 167.8 (C=O)
- δ 158.1 (C=N of oxadiazole)
- δ 149.2, 148.7 (OCH₃-substituted carbons)
Industrial-Scale Production Considerations
Process Intensification Strategies
Green Chemistry Metrics
Table 4: Environmental Impact Assessment
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 42 |
| E-Factor | 34 | 16 |
| Solvent Recovery (%) | 72 | 92 |
Comparative Analysis with Structural Analogs
Substituent Effects on Reaction Kinetics
Table 5: Aryl Group Impact on Cyclization Rate
| Substituent | Relative Rate (k/k₀) |
|---|---|
| 3,4-Dimethoxyphenyl | 1.00 |
| 4-Chlorophenyl | 0.78 |
| 2,4-Dimethylphenyl | 0.85 |
Electron-donating methoxy groups enhance reaction rates through resonance stabilization of the transition state.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require low temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
N-[5-(Cyanomethyl)-1,3,4-Oxadiazol-2-yl]furan-2-carboxamide (a4)
- Structure: Differs by a cyanomethyl substituent at the oxadiazole 5-position instead of 3,4-dimethoxyphenyl.
N-(5-Phenyl-1,3,4-Oxadiazol-2-yl)furan-2-carboxamide (a5)
- Structure : Substituted with a simple phenyl group at the oxadiazole 5-position.
- Properties : Lacks methoxy groups, reducing hydrophilicity and steric bulk. This may limit interactions with polar enzyme pockets.
- Synthesis Yield : 70–89%, indicating robust synthetic accessibility .
N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-3,4-Dihydroisoquinoline-2(1H)-carboxamide
- Structure: Features a 4-fluorophenyl group on the oxadiazole and a dihydroisoquinoline carboxamide instead of furan-2-carboxamide.
- Properties: The fluorine atom introduces electronegativity, while the dihydroisoquinoline moiety increases rigidity and aromatic surface area.
- Molecular Weight: 338.34 g/mol, higher than the target compound’s estimated ~330 g/mol due to the isoquinoline system .
Substituent Effects on Bioactivity
- 3,4-Dimethoxyphenyl vs.
- Furan-2-Carboxamide vs. Dihydroisoquinoline Carboxamide: The furan ring offers a planar, electron-rich system for hydrogen bonding, while the dihydroisoquinoline provides a bicyclic structure that may improve target selectivity .
Key Research Findings
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound is characterized by a furan ring and an oxadiazole moiety, with a 3,4-dimethoxyphenyl substituent. The molecular formula is , and it has a molecular weight of approximately 360.282 g/mol. The synthesis typically involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine derivatives to form the oxadiazole ring, followed by coupling with furan-2-carboxylic acid derivatives.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and A549 (lung cancer).
- Mechanism of Action : The compound activates caspase pathways leading to programmed cell death. Flow cytometry assays revealed increased nuclear condensation and caspase-3 activation in treated cells compared to controls .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via caspase-3 |
| U-937 | 2.41 | Induction of apoptosis |
| A549 | Not specified | Caspase activation |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes:
- Carbonic Anhydrases : Selective inhibition of hCA IX and hCA II was observed at nanomolar concentrations, indicating potential for targeting tumor-associated carbonic anhydrases .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Hydrogen Bonding : The oxadiazole ring participates in hydrogen bonding with protein active sites.
- Hydrophobic Interactions : The aromatic moieties enhance binding affinity through hydrophobic interactions.
These interactions can modulate the activity of enzymes or receptors involved in cancer progression and other diseases.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Apoptotic Induction : A study demonstrated that treatment with the compound significantly increased p53 expression levels and induced apoptosis in MCF-7 cells through caspase activation .
- Comparative Analysis : In comparative studies against known anticancer agents like doxorubicin, this compound showed comparable or superior activity against certain cancer cell lines .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?
The synthesis involves three critical steps:
- Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux conditions .
- Introduction of 3,4-dimethoxyphenyl group : Electrophilic aromatic substitution or Suzuki-Miyaura coupling to attach the substituted aryl moiety to the oxadiazole core .
- Amide coupling : Reaction of furan-2-carboxylic acid with the oxadiazole-2-amine intermediate using carbodiimides (e.g., DCC or EDCI) in anhydrous DMF .
Optimization tip: Monitor reaction progress via TLC and purify intermediates via column chromatography to achieve >95% purity.
Basic: What spectroscopic and analytical techniques are essential for structural confirmation?
- 1H/13C NMR : Confirm the presence of methoxy protons (δ ~3.8–4.0 ppm) and furan/oxadiazole carbons .
- IR spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–1000 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z for C₁₆H₁₄N₃O₅⁺) .
- X-ray crystallography (if available): Resolve 3D conformation and hydrogen-bonding patterns in crystalline form .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Compare dimethoxyphenyl with halogenated (e.g., 4-chlorophenyl in ) or alkyl-substituted (e.g., 3,4-dimethylphenyl in ) analogs to assess electronic/steric effects on target binding .
- Oxadiazole ring modification : Test 1,2,4-oxadiazole vs. 1,3,4-oxadiazole derivatives (e.g., ) to evaluate ring stability and interaction with biological targets.
- Assay design : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) and cell-based models (e.g., cancer cell lines) to quantify IC₅₀ values .
Advanced: How to address contradictions in reported biological activities across studies?
- Control for substituent effects : For example, antimicrobial activity in vs. anticancer activity in may arise from differences in aryl group substitution.
- Assay standardization : Variability in cytotoxicity results (e.g., MTT vs. ATP-based assays) can be minimized by adhering to NIH/WHO guidelines for replicate experiments .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
Advanced: What computational strategies predict the compound’s pharmacokinetics and target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR) or topoisomerase II .
- ADMET prediction : SwissADME or pkCSM tools estimate logP (~2.8), BBB permeability (low), and CYP450 inhibition risks .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .
Advanced: What mechanistic hypotheses explain the oxadiazole ring’s role in bioactivity?
- Enzyme inhibition : The oxadiazole ring may act as a bioisostere for carboxylic acids, mimicking substrate binding in COX-2 or kinase active sites .
- DNA intercalation : Planar aromatic systems (e.g., dimethoxyphenyl-furan) may intercalate DNA, as seen in structurally related anthraquinones .
- ROS modulation : Oxadiazole derivatives often induce oxidative stress in cancer cells via NADPH oxidase inhibition (validate via DCFH-DA assays) .
Advanced: How to optimize reaction yields in large-scale synthesis?
- Catalyst screening : Replace POCl₃ with polymer-supported reagents (e.g., PS-TPP) to improve safety and scalability .
- Microwave-assisted synthesis : Reduce cyclization time from 12 hours to 30 minutes at 120°C .
- Green chemistry : Use water-ethanol mixtures for amide coupling to minimize organic waste .
Advanced: What strategies validate the compound’s stability under physiological conditions?
- pH stability assays : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24 hours; analyze degradation via HPLC .
- Plasma stability : Test in human plasma at 37°C; instability >20% degradation suggests need for prodrug derivatization .
- Light/temperature studies : Store at 4°C (dark) vs. 25°C (light) to assess photolytic/thermal decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
